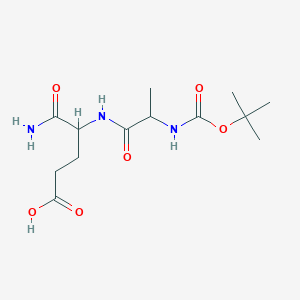

Boc-ala-D-Glu-NH2

Description

Significance of Dipeptides and D-Amino Acid Incorporation in Peptide Science

Dipeptides, consisting of two amino acids joined by a peptide bond, are the simplest form of peptides. bachem.com Despite their small size, they can exhibit significant biological activity and serve as fundamental units in protein digestion and cellular uptake. bachem.com In research, synthetic dipeptides are crucial building blocks for constructing larger, more complex polypeptides and peptidomimetics—molecules that mimic the structure and function of natural peptides. vulcanchem.commsu.edu

While proteins and naturally occurring peptides in higher organisms are almost exclusively composed of L-amino acids, D-amino acids are frequently found in molecules produced by microorganisms, such as bacteria, through non-ribosomal synthesis. wikipedia.org The incorporation of D-amino acids into synthetic peptides is a key strategy in modern peptide design for several reasons:

Enhanced Stability : Peptides containing D-amino acids are significantly more resistant to degradation by proteases, the enzymes that break down proteins and peptides in the body. nih.gov This increased stability prolongs their functional lifetime in a biological environment.

Unique Conformations : The presence of a D-amino acid can induce specific secondary structures, such as β-turns, which are critical for biological activity. nih.gov Alternating L- and D-amino acid sequences can lead to novel helical structures not commonly found in nature.

Novel Biological Activities : The unique stereochemistry of D-amino acids can lead to peptides with different or enhanced biological functions compared to their all-L counterparts. nih.gov For example, some D-amino acid-containing peptides have shown distinct effects on cell proliferation and heart rate that are absent in their L-isomers. nih.gov

Contextualizing Boc-Ala-D-Glu-NH2 as a Synthetic Building Block and Research Probe

This compound serves dual roles in scientific research: as a versatile synthetic building block and as a specific probe for studying biological processes, particularly those related to immunology and bacteriology.

As a Synthetic Building Block:

The L-Ala-D-Glu motif is a core component of peptidoglycan (PGN), the essential polymer that forms the cell wall of most bacteria. oup.comoup.comnih.gov Specifically, the peptide stem of PGN often begins with the sequence L-Ala-γ-D-Glu. oup.comnih.gov Consequently, this compound and its derivatives are critical starting materials for synthesizing fragments of PGN. These synthetic fragments are indispensable for research into bacterial cell wall biosynthesis, the mechanisms of antibiotics that target this process, and the development of novel antibacterial agents. oup.comnih.gov

Furthermore, this compound is a precursor for creating "desmuramyl peptides". These are analogs of muramyl dipeptide (MDP), the smallest immunologically active fragment of PGN, but they lack the N-acetylmuramic acid sugar component. beilstein-journals.orgmdpi.com By modifying this compound, researchers can synthesize a variety of desmuramyl peptides to study how changes in structure affect immunological activity. beilstein-journals.orgmdpi.comnih.gov For instance, it is a building block for creating adjuvant peptides like romurtide. glpbio.com The Boc protecting group is stable under many reaction conditions but can be readily removed with acid, allowing for the stepwise addition of other amino acids or molecules to build more complex structures. vulcanchem.com

As a Research Probe:

The L-Ala-D-Glu-NH2 structure is recognized by components of the innate immune system. Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine), which contains a similar core, is a well-known activator of the NOD2 receptor, a key sensor of bacterial peptidoglycan in the cytoplasm of immune cells. nih.gov Synthetic analogs like this compound are used as probes to investigate the interactions between PGN fragments and pattern recognition receptors (PRRs) like NOD2. vulcanchem.com

By using this defined chemical entity, scientists can:

Study the binding mechanisms between peptide ligands and their protein targets. vulcanchem.com

Investigate enzyme kinetics where this dipeptide may act as a substrate or inhibitor. vulcanchem.com

Analyze protein structure and function by observing how proteins interact with this specific probe. vulcanchem.com

The table below summarizes the key features and research applications of this compound.

| Feature | Description | Relevance in Research |

| Core Structure | L-Alanyl-D-Glutamine | Mimics a key motif in bacterial peptidoglycan. wikipedia.orgoup.comnih.gov |

| Boc Group | N-terminal protecting group | Facilitates controlled, stepwise chemical synthesis of larger peptides. vulcanchem.comresearchgate.net |

| D-Amino Acid | D-Glutamine | Confers resistance to enzymatic degradation and induces specific conformations. nih.gov |

| C-Terminal Amide | -CONH2 | Enhances stability and can influence binding affinity with biological targets. vulcanchem.com |

The table below lists structurally related compounds and highlights their key differences, illustrating the specific utility of this compound.

| Compound Name | Key Structural Difference | Primary Research Implication | Molecular Formula |

| This compound | C-terminal amide | Enhanced stability and binding affinity. vulcanchem.com | C₁₃H₂₄N₄O₅ |

| Boc-Ala-D-Glu-OH | Free carboxylic acid at C-terminus | More reactive C-terminus, suitable for different coupling strategies but potentially less stable. vulcanchem.com | C₁₃H₂₃N₃O₆ |

| Boc-Ala-D-Glu(OBzl)-NH2 | Benzyl (B1604629) ester protecting the side-chain carboxyl group | Allows for selective deprotection and modification at different sites on the glutamine residue. keyorganics.netnih.gov | C₂₀H₂₉N₃O₆ |

| N-Acetylmuramyl-L-Alanyl-D-Isoglutamine (MDP) | Contains an N-acetylmuramic acid sugar moiety | The complete, natural ligand for the NOD2 receptor; used as a benchmark for immunostimulatory activity. mdpi.comnih.gov | C₁₉H₃₂N₄O₁₁ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6/c1-7(15-12(21)22-13(2,3)4)11(20)16-8(10(14)19)5-6-9(17)18/h7-8H,5-6H2,1-4H3,(H2,14,19)(H,15,21)(H,16,20)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRBWYFVNGVLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10539033 | |

| Record name | N-(tert-Butoxycarbonyl)alanyl-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18814-50-1 | |

| Record name | N-(tert-Butoxycarbonyl)alanyl-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Boc Ala D Glu Nh2

Strategies for Peptide Bond Formation

The creation of the amide linkage between L-alanine and D-glutamic acid is the cornerstone of synthesizing Boc-Ala-D-Glu-NH2. This can be achieved through both solution-phase and solid-phase methodologies, each with distinct advantages and applications.

Solution-Phase Synthesis Techniques for this compound

Solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), is a classical approach that remains highly relevant, particularly for large-scale production. wikipedia.org The synthesis of this compound in solution typically involves the coupling of an N-terminally protected L-alanine (Boc-Ala-OH) with a D-glutamic acid derivative where the side-chain carboxyl group and the C-terminal are appropriately protected or pre-functionalized.

The core of this process is the activation of the carboxylic acid of Boc-Ala-OH to make it susceptible to nucleophilic attack by the amino group of the D-glutamic acid component. jpt.com Carbodiimides are a widely used class of coupling reagents for this purpose. americanpeptidesociety.org

Key Coupling Reagents in Solution-Phase Synthesis:

| Reagent Class | Examples | Mechanism of Action & Notes |

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activate the carboxyl group by forming a reactive O-acylisourea intermediate. americanpeptidesociety.org DCC is common in solution-phase synthesis, as the byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be removed by filtration. bachem.compeptide.com DIC is preferred when solubility of byproducts is desired. peptide.comiris-biotech.de EDC is water-soluble, which simplifies purification via aqueous extraction. peptide.comiris-biotech.de |

| Additives | HOBt (1-hydroxybenzotriazole), HOAt (1-hydroxy-7-azabenzotriazole) | Often used with carbodiimides to form active esters, which accelerates the coupling reaction and, crucially, minimizes the risk of racemization. jpt.comamericanpeptidesociety.org |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) | Highly efficient coupling reagents that offer low racemization risk. jpt.com PyBOP is particularly effective for coupling N-methyl amino acids. peptide.com |

| Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Popular and highly efficient reagents for both solution and solid-phase synthesis, with byproducts that are generally soluble. bachem.compeptide.com HATU is noted for its high reactivity. bachem.com |

A typical solution-phase route would involve reacting Boc-L-alanine with a D-glutamine derivative in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), mediated by a coupling agent such as DCC and an additive like HOBt. bachem.comvulcanchem.com The reaction temperature is often controlled, starting at 0°C and gradually rising to room temperature to ensure a complete and clean reaction. vulcanchem.com

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized the field by anchoring the growing peptide chain to an insoluble polymer resin. peptide.comcsbio.comwikipedia.org This methodology allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration. peptide.combiotage.com

In the context of this compound, SPPS would typically be used to synthesize a larger peptide that contains this dipeptide sequence. The synthesis would proceed by sequentially adding amino acids to a resin. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classic approach where the temporary N-terminal protection is provided by the acid-labile Boc group, and more permanent side-chain protection is offered by benzyl-based groups. wikipedia.orgpeptide.compeptide.com

The SPPS Cycle (Boc/Bzl Strategy):

Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in DCM. biotage.comseplite.com

Neutralization: The resulting TFA salt of the N-terminal amine is neutralized to the free amine, often using a base like diisopropylethylamine (DIEA). peptide.com In situ neutralization protocols, where neutralization and coupling occur simultaneously, have been developed to improve efficiency, especially for "difficult" sequences. nih.gov

Coupling: The next N-Boc protected amino acid is activated (e.g., with DCC/HOBt or HBTU) and coupled to the free amine of the resin-bound peptide. seplite.commasterorganicchemistry.com

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins. csbio.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed, typically using a very strong acid like liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). csbio.compeptide.comthermofisher.com

Protective Group Chemistry and Orthogonal Protection Schemes

The selective protection and deprotection of reactive functional groups are fundamental to successful peptide synthesis. thermofisher.com An orthogonal protection scheme, where one class of protecting groups can be removed without affecting another, is a key concept. peptide.com

Utilization and Cleavage of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly valued in peptide chemistry. numberanalytics.comjk-sci.com

Introduction of the Boc Group: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comlibretexts.org The amine's nucleophilic attack on the Boc anhydride (B1165640) forms a carbamate, effectively masking the amine's reactivity. numberanalytics.comjk-sci.com This reaction is robust and generally proceeds in high yield under mild conditions. jk-sci.com

Cleavage of the Boc Group: The Boc group is acid-labile and is designed for removal under conditions that leave more robust protecting groups, such as benzyl (B1604629) esters, intact. csbio.compeptide.com

Reagents: The standard reagent for Boc deprotection is trifluoroacetic acid (TFA), often as a 25-50% solution in an inert solvent like dichloromethane (DCM). biotage.comthermofisher.comjk-sci.com Other strong acids like HCl in methanol (B129727) or dioxane can also be used. ug.edu.pl

Mechanism: The deprotection is initiated by protonation of the carbamate, which triggers fragmentation into a stable tertiary carbocation (the t-butyl cation), carbon dioxide, and the free amine. biotage.comjk-sci.com

Scavengers: The intermediate t-butyl cation is an electrophile that can cause side reactions, such as the alkylation of nucleophilic residues like tryptophan or methionine. peptide.com To prevent this, "scavengers" like anisole, thioanisole, or dithiothreitol (B142953) (DTE) are often added to the cleavage solution to trap the cation. peptide.com

The differential acid lability between the Boc group (removed by moderate acid) and benzyl-based groups (removed by very strong acid) forms the basis of the widely used Boc/Bzl SPPS strategy. wikipedia.orgpeptide.com

Benzyl Ester (OBzl) Protection of Glutamic Acid Side Chain in Analogues (e.g., Boc-Ala-D-Glu(OBzl)-NH2)

When synthesizing peptides containing glutamic acid, its side-chain carboxylic acid must be protected to prevent it from reacting during peptide coupling. In the Boc/Bzl synthesis strategy, the benzyl (Bzl) ester is a common choice for this purpose. peptide.comug.edu.pl The resulting protected amino acid is often designated as Boc-D-Glu(OBzl)-OH.

Introduction of the Benzyl Ester: Benzyl esters can be formed through standard esterification methods, for instance, by reacting the glutamic acid derivative with benzyl chloride or benzyl alcohol under appropriate catalytic conditions. libretexts.orgvaia.com

Cleavage of the Benzyl Ester: The benzyl ester is significantly more stable to acid than the Boc group but can be cleaved under specific, harsher conditions. ug.edu.pl

Strong Acidolysis: In the final step of Boc/Bzl SPPS, strong acids like liquid HF or TFMSA are used to simultaneously cleave the peptide from the resin and remove all benzyl-based side-chain protecting groups. csbio.comseplite.com

Catalytic Hydrogenolysis: A much milder and highly selective method for cleaving benzyl esters is catalytic hydrogenolysis. libretexts.orgcommonorganicchemistry.com This reaction is typically carried out using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere. vaia.comcommonorganicchemistry.com A key advantage of this method is its orthogonality; it effectively removes the benzyl group without affecting acid-labile groups like Boc. vaia.com This allows for selective deprotection of the glutamic acid side chain while the N-terminus remains protected, a useful strategy for on-resin or in-solution side-chain modifications. vaia.comthalesnano.com Transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene, is an alternative that avoids the need for handling hydrogen gas. acsgcipr.org

Synthesis of Analogues and Derivatives of this compound

This compound serves as a versatile starting material for the synthesis of more complex molecules. Its pre-formed dipeptide structure, with a protected N-terminus and an amide C-terminus, allows for selective modification at the glutamic acid side chain.

For example, lipophilic tripeptides have been synthesized through the condensation of 2-dodecyltetradecanyl esters of glycine (B1666218) and 6-aminohexanoic acid with Boc-L-Ala-D-Glu-NH2. nih.gov This demonstrates how the free α-carboxyl group of the glutamic acid residue can be coupled with other amino acids or molecules to extend the peptide chain or introduce new functionalities.

Similarly, other research has focused on coupling various lipophilic triazole derivatives to the α-carboxyl group of a protected dipeptide, Boc-L-Ala-D-Glu-OBn, using coupling methods like n-butyl chloroformate/N-methylmorpholine or HBTU. semanticscholar.org After coupling, the benzyl ester protecting group can be removed via hydrogenolysis to yield the final derivative. semanticscholar.org

The synthesis of these analogues highlights the modularity of peptide chemistry, where pre-formed blocks like this compound can be strategically combined with other chemical entities to create novel compounds with tailored properties. The choice of coupling reagents and reaction conditions is critical for achieving these transformations efficiently and with high purity. semanticscholar.org

Modification of the C-terminal Amide Functionality

One fundamental modification is the hydrolysis of the amide bond under acidic or basic conditions to yield the corresponding C-terminal carboxylic acid, Boc-Ala-D-Glu-OH. This transformation converts the neutral amide into a negatively charged carboxylate at physiological pH, significantly altering the molecule's polarity and potential interactions. nih.gov

Conversely, the amide functionality itself can act as a nucleophile in further synthetic steps. Research has shown that dipeptides like Boc-L-Ala-D-Glu-NH2 can be condensed with activated esters to form larger, lipophilic tripeptides. nih.gov In such a reaction, the amino group of a third amino acid ester attacks the activated carboxyl group of the dipeptide, effectively extending the peptide chain from the N-terminus of the added residue. A more direct modification involves using the amide nitrogen, though this is less common and requires specific activation.

Further derivatization can lead to other functional groups. For instance, C-terminal amides can be precursors for the synthesis of peptide aldehydes, which are known inhibitors of various protease enzymes. biosynth.com Another strategy in drug development involves creating C-terminal esters, which can act as prodrugs, as they are susceptible to cleavage by endogenous esterases, releasing the active peptide. researchgate.net

Table 1: Potential Modifications of the C-terminal Amide of this compound

| Modification Type | Resulting Functional Group | Synthetic Approach | Potential Impact on Properties |

| Hydrolysis | Carboxylic Acid (-COOH) | Acid or base-mediated hydrolysis | Increases polarity; introduces negative charge at physiological pH. nih.gov |

| Reduction | Aldehyde (-CHO) | Multi-step process involving dehydration and reduction | Can act as a protease inhibitor. biosynth.com |

| Further Peptide Coupling | Extended Peptide Chain | Use as a nucleophilic component in coupling reactions | Creates larger, more complex peptide structures. nih.gov |

| Conversion to Ester | Ester (-COOR) | Reaction with an alcohol under specific conditions | Can serve as a pro-drug, increasing membrane permeability. researchgate.net |

Incorporation of Unnatural Amino Acids and Non-Proteinogenic Scaffolds

The integration of unnatural amino acids (UAAs) and non-proteinogenic scaffolds into peptide structures is a powerful strategy for developing peptidomimetics. sigmaaldrich.com These modifications can confer desirable properties such as enhanced stability against proteolytic degradation, increased oral bioavailability, and constrained conformations for improved receptor selectivity. nih.govcpcscientific.com

The synthesis of analogs of this compound can involve the replacement of either the alanine (B10760859) or glutamic acid residue with a UAA. This is typically achieved through stepwise solid-phase peptide synthesis (SPPS), where a protected UAA building block is incorporated into the growing peptide chain. mdpi.com A vast array of UAAs is available for this purpose, including N-alkylated derivatives, β- or γ-amino acids, and halogenated or aromatic amino acids, each capable of imparting unique structural and functional characteristics. cpcscientific.com

Beyond single amino acid substitutions, non-proteinogenic scaffolds can be used to create highly constrained peptide analogs. These scaffolds act as templates to mimic peptide secondary structures, such as β-turns. For example, the 4-amino-2-benzazepin-3-one scaffold has been successfully used to create constrained analogs of opioid peptides, leading to significant shifts in receptor affinity and selectivity. researchgate.net A similar strategy could be applied to this compound to generate conformationally restricted derivatives. Another approach involves using a lysine (B10760008) residue as a scaffold to synthesize branched structures, such as multiple antigenic peptides (MAPs), where multiple copies of a peptide sequence are attached to a central core. biotage.com

Table 2: Strategies for Incorporating Unnatural Moieties

| Moiety Type | Example(s) | Synthetic Method | Purpose/Advantage |

| Unnatural Amino Acids | β-amino acids, N-alkylated amino acids, Halogenated residues | Stepwise Solid-Phase Peptide Synthesis (SPPS) | Enhance proteolytic stability, introduce conformational constraints. nih.govcpcscientific.com |

| Non-Proteinogenic Scaffolds | 4-amino-2-benzazepin-3-one | Solution-phase or solid-phase synthesis | Induce specific secondary structures (e.g., β-turns) to improve receptor binding. researchgate.net |

| Branched Cores | Lysine | Solid-Phase Peptide Synthesis (SPPS) using orthogonally protected lysine | Create multimeric peptide constructs like Multiple Antigenic Peptides (MAPs). biotage.com |

Chemoenzymatic Synthetic Routes

Chemoenzymatic peptide synthesis combines the selectivity of enzymes with the versatility of chemical methods, offering a green and efficient alternative to purely chemical routes. nih.gov This approach is particularly valuable for synthesizing peptides containing D-amino acids, as enzymes can exhibit high stereoselectivity, avoiding the racemization issues often encountered in chemical synthesis. rsc.org

The synthesis of this compound or its derivatives can be approached using enzymes like proteases and lipases, which can catalyze peptide bond formation in reverse of their natural hydrolytic function. The reaction typically involves the condensation of an N-protected amino acid ester (the acyl donor) with an amino acid amide or ester (the nucleophile). nih.gov

Several enzymes have demonstrated the ability to accept D-amino acids as substrates.

Carboxypeptidase Y from yeast has been used for the synthesis of DL-dipeptides. google.com It can catalyze the condensation of N-unprotected amino acid esters with various amino acid nucleophiles. nih.govgoogle.com

Lipase from porcine pancreas (PPL) has been shown to catalyze the synthesis of dipeptides containing a D-amino acid at the C-terminal position, with yields reaching up to 90% in optimized organic solvent systems. capes.gov.br

α-Chymotrypsin can also be used to prepare dipeptides containing D-amino acids. rsc.org

A chemoenzymatic strategy for synthesizing a derivative of this compound could involve the enzymatic coupling of a Boc-L-Ala ester with a D-glutamic acid derivative. The success of such a synthesis depends heavily on optimizing reaction conditions, including pH, temperature, solvent system (often low-water organic media or frozen aqueous solutions), and enzyme choice to maximize the synthesis-to-hydrolysis ratio. nih.govresearchgate.net For instance, a two-step continuous process has been developed where a dipeptide-amide is first synthesized using carboxypeptidase Y and then deamidated in a second reactor by a peptide-amidase. nih.gov

Table 3: Enzymes for the Synthesis of Peptides Containing D-Amino Acids

| Enzyme | Acyl Donor Example | Nucleophile Example | Key Feature |

| Carboxypeptidase Y | N-unprotected amino acid ester | Amino acid amide | Can produce N-terminal free dipeptide-amides in a continuous system. nih.gov |

| Porcine Pancreas Lipase (PPL) | Bz-L-Tyr-OEt | H-D-Ala-NH2 | Effective in organic media, achieving high yields for D-amino acid incorporation. capes.gov.br |

| α-Chymotrypsin | N-protected amino acid ester | D-amino acid derivative | Catalyzes peptide bond formation with D-amino acid nucleophiles. rsc.org |

| Papain | Z-Cys(Bzl)-OH | H-Gly-NHBzh | Used for coupling N-protected amino acids to amino acid amides. tandfonline.com |

Enzymatic Processing and Biochemical Pathways Involving D Glutamic Acid in Peptide Contexts

Resistance to Proteolytic Degradation in D-Amino Acid Containing Peptides

A significant characteristic of peptides containing D-amino acids is their enhanced resistance to proteolytic degradation. Proteases, the enzymes responsible for breaking down proteins and peptides, typically exhibit high stereospecificity for L-amino acids, which are the common building blocks of proteins in most living organisms. The introduction of a D-enantiomer, such as the D-glutamic acid in Boc-ala-D-Glu-NH2, disrupts the conventional peptide backbone structure that proteases recognize.

Research has consistently shown that peptides containing unnatural amino acids, including D-isomers and β-amino acids, exhibit a substantial increase in stability against enzymatic cleavage. acs.org For instance, studies on various peptides have demonstrated that the presence of D-amino acids can render them resistant to enzymes like trypsin and chymotrypsin. acs.orguwo.ca This resistance stems from the inability of the enzyme's active site to accommodate the D-amino acid residue, effectively preventing the catalytic cleavage of the adjacent peptide bonds. This intrinsic stability is a critical attribute in the design of peptidomimetics, as it can prolong the biological half-life of a peptide-based therapeutic. vulcanchem.com The peptide bonds formed by certain non-protein amino acids are noted to be completely resistant to proteolytic degradation. uni-giessen.de

Table 1: Proteolytic Stability of Peptides

| Peptide Type | Susceptibility to Proteases (e.g., Trypsin, Chymotrypsin) | Observed Half-Life | Reference |

|---|---|---|---|

| Standard L-amino acid peptides | High | Short | General Knowledge |

| Peptides with D-amino acid substitutions | Low to None | Significantly Increased | uwo.ca, acs.org |

| Peptides with β-amino acids | Low | Increased | acs.org |

| Peptaibols with Aib residues | Resistant | Very Long | uni-giessen.de |

Metabolism of D-Glutamate in Microbial Systems

D-glutamic acid (D-Glu) is a crucial component of the peptidoglycan layer in bacterial cell walls, making its metabolism a significant process in microbial physiology. nih.govnih.gov While less common than its L-counterpart, D-Glu serves as an important source of organic matter in various ecosystems. nih.govresearchgate.net Microorganisms have evolved specific enzymatic pathways to catabolize D-glutamate, allowing them to utilize it as a source of carbon and nitrogen.

Initial investigations into D-glutamate metabolism in bacteria like Aerobacter suggested that the primary metabolic step is an oxidative reaction, as no metabolism was observed under anaerobic conditions. tandfonline.com This pointed towards the action of specific oxidases or dehydrogenases as the key enzymes initiating the breakdown of D-Glu. tandfonline.com

One of the central pathways for glutamate (B1630785) metabolism involves the enzyme glutamate dehydrogenase (GDH). nih.govresearchgate.net GDH is a ubiquitous enzyme found in organisms from bacteria to mammals, and it catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia. nih.govresearchgate.net This reaction is a critical link between amino acid metabolism and the Krebs cycle (tricarboxylic acid cycle). biomolther.org

Reaction Catalyzed by Glutamate Dehydrogenase: L-Glutamate + H₂O + NAD(P)⁺ ⇌ α-Ketoglutarate + NH₃ + NAD(P)H + H⁺ wikipedia.org

In microbial systems, GDH plays a vital role in both anabolic and catabolic processes. nih.gov In the context of D-glutamate catabolism, a specific D-glutamic oxidase or a dehydrogenase with activity towards the D-isomer facilitates the conversion of D-glutamate into α-ketoglutarate. tandfonline.com This α-ketoglutarate can then enter the Krebs cycle to generate energy or be used in various biosynthetic pathways, such as the synthesis of other amino acids through transamination reactions. nih.govelsevier.es The activity of GDH in bacteria can be influenced by the availability of cofactors like NAD⁺ or NADP⁺ and is crucial for cellular processes including nitrogen assimilation and energy production. wikipedia.orgelsevier.es

Recent research has uncovered a novel catabolic pathway for D-glutamate in marine bacteria, such as Pseudoalteromonas sp. CF6-2, which involves a different set of enzymes. nih.govnih.gov This pathway provides an alternative route for D-Glu metabolism, distinct from the direct oxidative deamination by GDH.

This pathway is initiated by an N-acetyltransferase (DgcN) , which catalyzes the acetylation of D-glutamate to form N-acetyl-D-glutamate. nih.govresearchgate.net This initial step is followed by the action of a racemase (DgcA) , which specifically converts N-acetyl-D-glutamate into its L-enantiomer, N-acetyl-L-glutamate. nih.govnih.gov This N-acetyl-L-glutamate is then hydrolyzed to L-glutamate, which can be readily assimilated into the central metabolism of the microorganism. nih.govresearchgate.net The genes for these enzymes are often regulated by a transcriptional regulator, DgcR, which is activated in the presence of D-Glu. nih.gov

Table 2: Key Enzymes in the DgcN-DgcA Pathway for D-Glutamate Catabolism

| Enzyme | Enzyme Class | Substrate | Product | Reference |

|---|---|---|---|---|

| DgcN | N-acetyltransferase (GNAT superfamily) | D-Glutamate | N-acetyl-D-glutamate | nih.gov, nih.gov |

| DgcA | Racemase/Epimerase | N-acetyl-D-glutamate | N-acetyl-L-glutamate | nih.gov, nih.gov |

| (Not specified) | Hydrolase | N-acetyl-L-glutamate | L-Glutamate + Acetate | nih.gov |

This N-acetyltransferase and racemase pathway is widespread in marine bacteria and halophilic archaea, highlighting its ecological importance in the global cycling of D-amino acids. nih.govresearchgate.net The discovery of this pathway expands our understanding of the diverse metabolic strategies employed by microorganisms to utilize non-canonical amino acids present in their environment.

Rational Design of Peptidomimetics and Bioactive Analogues from Boc Ala D Glu Nh2 Scaffolds

Structure-Activity Relationship (SAR) Studies via Amino Acid Substitutions

Structure-Activity Relationship (SAR) studies are crucial for understanding how each component of the Boc-Ala-D-Glu-NH2 scaffold contributes to its biological activity. nih.gov By systematically substituting the L-alanine or D-glutamic acid residues and evaluating the resulting changes in function, researchers can identify the key chemical features required for molecular recognition and signaling. tandfonline.com This information provides a roadmap for designing more potent and specific analogues. chemrxiv.org

Much of the SAR data for this scaffold comes from studies on MDP and its derivatives in the context of NOD2 receptor activation. nih.govchemrxiv.orgnih.gov These studies reveal strict stereochemical and structural requirements for activity.

Modifications at the L-Alanine Position: The L-alanine residue is the first amino acid in the sequence. Substitutions at this position have a significant impact on biological activity. While replacing L-alanine with other small, neutral L-amino acids like L-serine or L-valine can result in comparable or even slightly increased activity, more significant changes are often detrimental. nih.govnih.gov For instance, introducing a bulkier residue, a different charge, or altering the stereochemistry from the L- to the D-configuration typically leads to a dramatic decrease or complete loss of activity. nih.govnih.gov This highlights the importance of the L-configuration and the specific size of the side chain at this position for proper interaction with the target protein. nih.gov

Table 1: Effect of L-Alanine Substitutions on Relative NOD2 Agonist Activity

| Original Residue | Substitution | Resulting Activity | Reference(s) |

|---|---|---|---|

| L-Alanine | L-Serine | Comparable | nih.govnih.gov |

| L-Alanine | L-Valine | Comparable or Increased | nih.gov |

| L-Alanine | L-Threonine | Reduced | nih.gov |

| L-Alanine | Glycine (B1666218) | Reduced | nih.gov |

| L-Alanine | D-Alanine | Inactive | nih.govnih.gov |

| L-Alanine | N-Methyl L-Alanine | Reduced | nih.gov |

| L-Alanine | L-Proline | Reduced | nih.gov |

Modifications at the D-Glutamic Acid Amide Position: The D-glutamic acid amide (D-isoglutamine) residue is also critical for activity. SAR studies show that the D-configuration is essential; replacement with L-isoglutamine or other L-amino acids renders the molecule inactive. nih.gov The integrity of the glutamic acid side chain is also vital. For example, replacing D-isoglutamine with D-isoasparagine (which has a shorter side chain) eliminates NOD2 activity. nih.gov However, modifications to the terminal carboxyl group can be tolerated and even beneficial. Converting the γ-amide to an ester moiety, particularly with longer alkyl chains, has been shown to enhance agonist potency, suggesting that increased lipophilicity in this region can improve activity. nih.govchemrxiv.org This indicates that while the core structure and stereochemistry of the D-glutamic acid are vital, the terminal group can be modified to fine-tune the molecule's properties. chemrxiv.org

Table 2: Effect of D-Glu-NH2 Modifications on Relative NOD2 Agonist Activity

| Modification Type | Specific Change | Resulting Activity | Reference(s) |

|---|---|---|---|

| Stereochemistry | Replacement with L-isoglutamine | Inactive | nih.gov |

| Side Chain Length | Replacement with D-isoasparagine | Inactive | nih.gov |

| Side Chain Terminus | Conversion of γ-amide to γ-mono-ester | Increased | nih.govchemrxiv.org |

| Side Chain Terminus | Conversion of α-amide to α-mono-ester | Increased | nih.gov |

| Side Chain Terminus | Di-esterification (α and γ) | Slightly more active than parent | nih.gov |

| Side Chain Terminus | Free carboxylic acid at both ends | Similar to parent | nih.gov |

Development of Peptide-Based Probes for Biochemical Investigations

The this compound scaffold and related dipeptides are excellent starting points for creating peptide-based probes, which are powerful tools for studying complex biological systems. beilstein-journals.orgresearchgate.net These probes are designed to interact with specific biological targets like enzymes or receptors, allowing researchers to visualize, quantify, and understand their function in real-time. frontiersin.orgtandfonline.com The key advantage of using a peptide scaffold is that its sequence can be rationally modified to ensure selective targeting, while a reporter group (like a fluorophore) can be attached for detection. beilstein-journals.org

A common strategy involves creating "activatable" probes. tandfonline.comaacrjournals.org These probes are initially in a non-fluorescent, or "quenched," state. aacrjournals.org Upon interaction with a specific enzyme that recognizes and cleaves the peptide sequence, the fluorophore is released or undergoes a conformational change, leading to a significant increase in fluorescence. aacrjournals.orgresearchgate.netacs.org This "off-on" mechanism provides a high signal-to-background ratio, making it ideal for sensitive detection in complex environments like living cells or tissues. acs.org

For example, probes based on a γ-glutamyl moiety have been developed to detect the activity of γ-glutamyl transpeptidase (GGT), an enzyme overexpressed in several types of cancer. nih.govacs.org In these probes, a fluorophore is linked to a γ-glutamyl group. When GGT cleaves this bond, the fluorophore is released, generating a detectable signal that correlates with enzyme activity. researchgate.netacs.org Similarly, dipeptide scaffolds have been incorporated into probes to image penicillin-binding proteins in bacteria and to detect proteases like caspases, which are involved in apoptosis. tandfonline.comwhiterose.ac.uk These tools are invaluable for medical diagnostics, drug discovery, and fundamental biological research. nih.gov

Computational Design of Conformationally Constrained Peptidomimetics

While peptides like this compound are excellent starting points for design, they are often too flexible and susceptible to degradation by proteases in a biological setting. upc.edu Computational design of conformationally constrained peptidomimetics aims to overcome these limitations. upc.edumdpi.com The goal is to create smaller, more rigid molecules that lock the key interacting elements into the precise three-dimensional arrangement required for biological activity—the "bioactive conformation." researchgate.netmdpi.com This pre-organization reduces the entropic penalty of binding, which can lead to significantly enhanced potency and selectivity, while the non-peptide nature improves metabolic stability. upc.eduuminho.pt

The design process often begins with SAR data and computational modeling, such as molecular dynamics (MD) simulations, to understand the structure of the peptide and how it interacts with its target. biorxiv.orgtufts.eduaip.org This information is then used to design rigid scaffolds that mimic the essential features of the parent peptide. upc.edu

A highly successful strategy for constraining peptide backbones is the use of lactam bridges. acs.org Freidinger lactams, for instance, are cyclic structures that replace a dipeptide unit and force the backbone into a stable β-turn conformation. researchgate.netnih.govsci-hub.se By incorporating a Freidinger lactam, chemists can create a rigid peptidomimetic that mimics a specific turn found in the bioactive conformation of a longer peptide. sci-hub.sesciforum.net This approach has been used to develop potent and selective inhibitors for various biological targets. sci-hub.se Computational methods are used to predict which lactam structure (e.g., 6- or 7-membered rings) will best mimic the desired conformation before undertaking complex synthesis. sci-hub.se

Other computational strategies include designing molecules with constrained side chains or incorporating other rigid ring systems like cyclohexane (B81311) moieties to limit flexibility. nih.govnih.govnih.gov These advanced computational approaches allow for the rational design of peptidomimetics with improved drug-like properties, transforming simple peptide scaffolds into potent therapeutic candidates. researchgate.net

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for characterizing Boc-ala-D-Glu-NH2 to confirm its structural integrity?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to verify the presence of the Boc group, D-glutamic acid chirality, and amide bonds. Pair with high-performance liquid chromatography (HPLC) to assess purity (>95% recommended). Mass spectrometry (MS) can validate molecular weight. For reproducibility, document solvent systems, column specifications, and NMR referencing standards .

Q. How can researchers optimize the synthesis of this compound to minimize racemization during coupling reactions?

- Methodology : Employ low-temperature (0–4°C) coupling conditions with carbodiimide-based reagents (e.g., DCC or EDC) and additives like HOBt to suppress racemization. Monitor reaction progress via thin-layer chromatography (TLC) and confirm chiral retention using circular dichroism (CD) spectroscopy .

Q. What stability studies are essential for this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability testing by incubating the compound in buffers (pH 2–9) at 25°C, 37°C, and 4°C. Analyze degradation products using LC-MS and quantify half-life via UV-Vis spectroscopy. Compare results with Arrhenius equation predictions to extrapolate long-term stability .

Advanced Research Questions

Q. How does the D-configuration of glutamic acid in this compound influence its biological activity compared to the L-isomer?

- Methodology : Design comparative assays (e.g., enzyme inhibition, cellular uptake) using both enantiomers. Pair with molecular docking simulations to study stereospecific binding interactions. Validate findings with X-ray crystallography or cryo-EM if target protein structures are available .

Q. What computational approaches are effective for predicting the solvation dynamics and conformational flexibility of this compound in aqueous environments?

- Methodology : Use molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) to model solvation shells and free-energy landscapes. Validate with experimental data from small-angle X-ray scattering (SAXS) or fluorescence quenching assays .

Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound be resolved during structural elucidation?

- Methodology : Cross-validate using orthogonal techniques:

- For NMR discrepancies: Re-run experiments with deuterated solvents and variable temperature settings.

- For MS anomalies: Perform isotopic labeling or tandem MS (MS/MS) to rule out adduct formation.

- Reference crystallographic data or synthetic intermediates to identify potential impurities .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

- Methodology : Implement quality-by-design (QbD) principles:

- Define critical process parameters (CPPs) like reaction time, temperature, and reagent ratios.

- Use design-of-experiments (DoE) to optimize conditions.

- Characterize each batch with Fourier-transform infrared (FTIR) spectroscopy and chiral HPLC .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting bioactivity data for this compound across different cell lines?

- Methodology : Apply meta-analysis frameworks:

- Stratify data by cell type, receptor density, and assay conditions.

- Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers.

- Corrogate findings with proteomic profiling to identify cell-specific expression of target proteins .

Q. What statistical models are appropriate for correlating this compound’s physicochemical properties (e.g., logP, pKa) with pharmacokinetic outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.